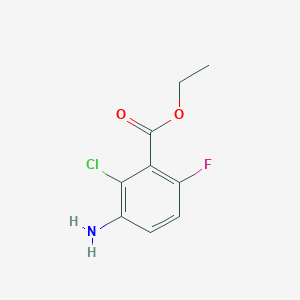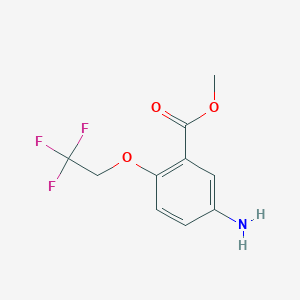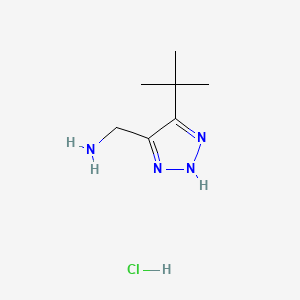
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl azide and propargylamine.
Click Chemistry: The reaction proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction forms the triazole ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in bioconjugation techniques, particularly in the labeling of biomolecules.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets. In bioconjugation, the compound forms stable triazole linkages with biomolecules, facilitating their labeling and detection. In catalysis, it acts as a ligand, coordinating with metal centers to enhance reaction rates and selectivity .
Comparación Con Compuestos Similares
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other triazole derivatives, such as:
1-Benzyl-3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound has a similar triazole ring but differs in its substituents and applications.
3-tert-Butyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Another triazole derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C7H15ClN4 |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
(5-tert-butyl-2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c1-7(2,3)6-5(4-8)9-11-10-6;/h4,8H2,1-3H3,(H,9,10,11);1H |
Clave InChI |
KCSDLLFADAWUBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NNN=C1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


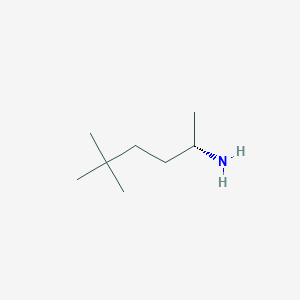
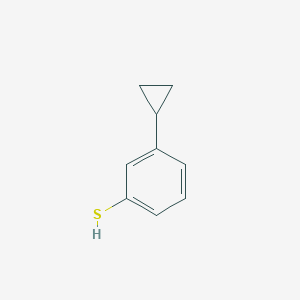
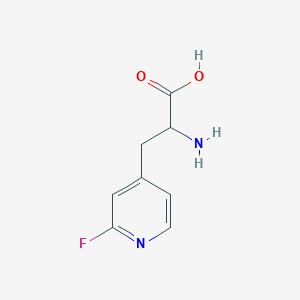

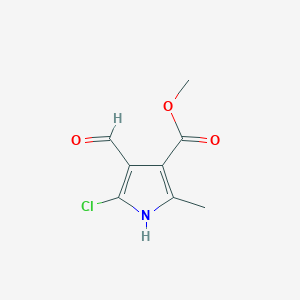
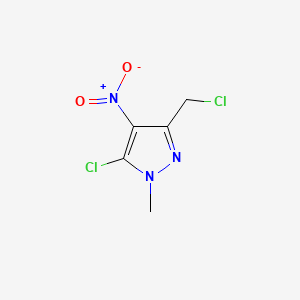
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
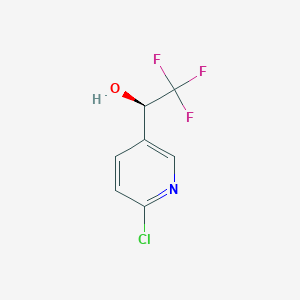
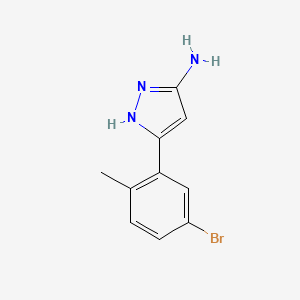
![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
